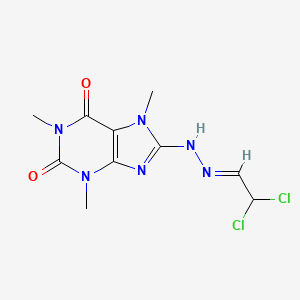
Acetaldehyde, dichloro-, (1,3,7-trimethyl-8-xanthinyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of acetaldehyde, dichloro-, (1,3,7-trimethyl-8-xanthinyl)hydrazone typically involves the reaction of acetaldehyde with hydrazine derivatives under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Acetaldehyde, dichloro-, (1,3,7-trimethyl-8-xanthinyl)hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: It can be reduced to form hydrazines or other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Acetaldehyde, dichloro-, (1,3,7-trimethyl-8-xanthinyl)hydrazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetaldehyde, dichloro-, (1,3,7-trimethyl-8-xanthinyl)hydrazone involves its interaction with specific molecular targets and pathways . The compound may act by inhibiting certain enzymes or proteins, leading to its observed biological effects . Detailed studies are required to fully elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Properties
CAS No. |
73664-29-6 |
|---|---|
Molecular Formula |
C10H12Cl2N6O2 |
Molecular Weight |
319.14 g/mol |
IUPAC Name |
8-[(2E)-2-(2,2-dichloroethylidene)hydrazinyl]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H12Cl2N6O2/c1-16-6-7(14-9(16)15-13-4-5(11)12)17(2)10(20)18(3)8(6)19/h4-5H,1-3H3,(H,14,15)/b13-4+ |
InChI Key |
GMXXSOIXMQJOOD-YIXHJXPBSA-N |
Isomeric SMILES |
CN1C2=C(N=C1N/N=C/C(Cl)Cl)N(C(=O)N(C2=O)C)C |
Canonical SMILES |
CN1C2=C(N=C1NN=CC(Cl)Cl)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















